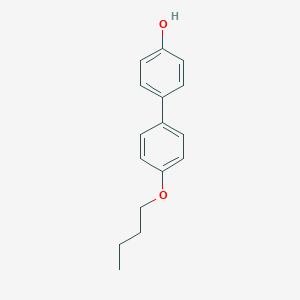

4-Butoxy-4'-hydroxybiphenyl

Description

Properties

IUPAC Name |

4-(4-butoxyphenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O2/c1-2-3-12-18-16-10-6-14(7-11-16)13-4-8-15(17)9-5-13/h4-11,17H,2-3,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWWKMFTXNBHVJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60570734 | |

| Record name | 4'-Butoxy[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60570734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108177-64-6 | |

| Record name | 4'-Butoxy[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60570734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Butoxy-4'-hydroxybiphenyl CAS number 108177-64-6

CAS Number: 108177-64-6 Synonyms: 4'-Butoxy-[1,1'-biphenyl]-4-ol; 4-Butoxy-4'-biphenylol Document Type: Technical Reference & Synthesis Guide Version: 1.0[1][2]

Part 1: Executive Summary & Chemical Identity[1]

4-Butoxy-4'-hydroxybiphenyl (CAS 108177-64-6) is a critical mesogenic intermediate used primarily in the synthesis of liquid crystal (LC) materials and advanced organic polymers.[1][2] Structurally, it consists of a rigid biphenyl core functionalized with a flexible butoxy tail and a reactive hydroxyl head group.[2] This asymmetry is fundamental to its application: the alkyl chain induces solubility and nematic phase alignment, while the phenolic hydroxyl serves as a versatile anchor for further functionalization (e.g., esterification, cyanation).[2]

Chemical Properties Table[2][3][4][5]

| Property | Specification |

| CAS Number | 108177-64-6 |

| Molecular Formula | C₁₆H₁₈O₂ |

| Molecular Weight | 242.32 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 75–79 °C (Typical range for pure polymorphs) |

| Solubility | Soluble in acetone, toluene, THF; Insoluble in water |

| pKa | ~9.5 (Phenolic hydroxyl) |

| SMILES | CCCCOC1=CC=C(C=C1)C2=CC=C(O)C=C2 |

Part 2: Synthesis Strategies & Technical Analysis

The synthesis of this compound presents a classic challenge in organic chemistry: desymmetrization of a symmetrical core .[1][2] The starting material, 4,4'-biphenol, has two identical hydroxyl groups.[1][2] The goal is to alkylate exactly one of them.

We evaluate two primary methodologies:

-

Statistical Williamson Ether Synthesis (Industrial Route): Cost-effective but requires rigorous purification to separate mono- from di-substituted products.[1][2]

-

Suzuki-Miyaura Cross-Coupling (Precision Route): High selectivity, used for high-purity research grades.[1][2]

Method A: Statistical Williamson Ether Synthesis

Rationale: This method utilizes inexpensive 4,4'-biphenol.[1][2] By using a stoichiometric excess of the biphenol relative to the alkyl halide, we statistically favor the mono-ether product over the di-ether.[1][2]

Reaction Scheme:

Method B: Suzuki-Miyaura Coupling

Rationale: This route builds the biphenyl core from two different halves, guaranteeing the correct substitution pattern without the need to separate statistical mixtures.[2]

Reaction Scheme:

Synthesis Workflow Visualization

Figure 1: Comparison of Statistical Alkylation vs. Suzuki Coupling pathways for CAS 108177-64-6.

Part 3: Detailed Experimental Protocols

Protocol 1: Statistical Mono-Alkylation (Recommended for Scale-up)[1][2]

Objective: Selective synthesis of the mono-ether using stoichiometry control.

Reagents:

-

Potassium Carbonate (anhydrous, 16.6 g, 120 mmol)[2]

-

Acetone (300 mL) or DMF (150 mL) for higher temperature[1][2]

Procedure:

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Dissolution: Charge the flask with 4,4'-Biphenol and Potassium Carbonate in Acetone. Stir for 30 minutes at room temperature to form the phenolate anion. Note: The excess biphenol ensures that any alkyl bromide reacting encounters a free biphenol molecule rather than an already alkylated one.[2]

-

Addition: Add 1-Bromobutane dropwise over 1 hour.

-

Reflux: Heat the mixture to reflux (approx. 60°C for acetone) and maintain for 12–18 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 4:1).[2]

-

Workup:

-

Cool to room temperature and filter off inorganic salts (KBr, excess K2CO3).[2]

-

Evaporate the solvent under reduced pressure.[2]

-

Resuspend the solid residue in aqueous NaOH (1M).[2] The unreacted biphenol and the product (mono-ether) will dissolve as salts; the di-ether (impurity) will remain insoluble.[1][2]

-

Critical Step: Extract the aqueous layer with Ethyl Acetate to remove the non-polar di-ether byproduct.[1][2]

-

-

Isolation: Acidify the aqueous layer with HCl (2M) to precipitate the phenols.[2] Filter the solid.[2]

-

Purification: Recrystallize from Ethanol/Water or Toluene. The highly symmetric 4,4'-biphenol is less soluble and may crystallize out first; fractional crystallization is often required.[1][2] Alternatively, use flash column chromatography (SiO2, Hexane/EtOAc gradient).[2]

Yield Expectation: 45–60% (based on bromide).[2]

Protocol 2: Analytical Validation

Every batch must be validated to ensure the absence of the di-butoxy impurity, which acts as a defect in liquid crystal domains.[2]

| Test | Method | Acceptance Criteria |

| HPLC | C18 Column, ACN/Water gradient | >98.5% Area purity; <0.5% Di-ether |

| 1H NMR | 400 MHz, DMSO-d6 | δ 9.4 (s, 1H, -OH), δ 3.9 (t, 2H, -OCH2-).[1][2] Integration ratio must be 1:2. |

| Melting Point | DSC or Capillary | Sharp endotherm at 75–79°C. Broadening indicates biphenol contamination.[1][2] |

Part 4: Applications in Liquid Crystal Engineering

This compound is a "mesogenic core."[1][2] It is rarely the final product but rather the scaffold for synthesizing 4-Butoxy-4'-cyanobiphenyl (4OCB) or ester-based liquid crystals.[1][2]

Mechanism of Action:

-

Rigidity: The biphenyl core provides the rigid rod shape necessary for anisotropic behavior.[2]

-

Flexibility: The butoxy tail lowers the melting point, allowing the liquid crystal phase to exist at room temperature.[2]

-

Dipole: The hydroxy group is converted to a cyano (-CN) group or ester, creating a strong longitudinal dipole moment that allows the molecules to be switched by electric fields (the principle of LCDs).[2]

Figure 2: Downstream applications in Liquid Crystal Displays and Polymer Science.

Part 5: Safety & Handling

-

Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).[2]

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the phenol group, which can turn the white powder pink/brown over time.[2]

References

-

Synthesis of Alkoxybiphenyls: Gray, G. W., & Jones, B. (1954).[2] The Mesomorphic Transition Points of the p-n-Alkoxybenzoic Acids. Journal of the Chemical Society, 1467.[2] (Foundational chemistry for alkoxy-biphenyl synthesis).[1][2] Link

-

Suzuki Coupling Methodologies: Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1][2] Link[1][2]

-

Liquid Crystal Properties: Goodby, J. W., et al. (2014).[2] Handbook of Liquid Crystals, Vol 3. Wiley-VCH.[1][2] (Reference for mesogenic properties of biphenyl derivatives). Link

-

Chemical Identity Verification: PubChem Compound Summary for CID 12389854 (4'-Butoxy-[1,1'-biphenyl]-4-ol). Link[1][2]

-

Industrial Preparation: Patent US4616096A. Process for the preparation of 4,4'-biphenol and derivatives.[1][2][3][4][5][6] (Provides context on the industrial handling of the biphenol precursor). Link

Sources

- 1. 108177-64-6|4-N-butyloxybiphenyl|BLD Pharm [bldpharm.com]

- 2. prepchem.com [prepchem.com]

- 3. EP0251614A1 - Process for the preparation of 4,4'-biphenol - Google Patents [patents.google.com]

- 4. 4,4'-Biphenol - Wikipedia [en.wikipedia.org]

- 5. Buy this compound (EVT-393001) | 108177-64-6 [evitachem.com]

- 6. USRE33779E - Preparation process of 4,4-dihydroxybiphenyl - Google Patents [patents.google.com]

structure elucidation of 4-Butoxy-4'-hydroxybiphenyl

An In-Depth Technical Guide to the Structure Elucidation of 4-Butoxy-4'-hydroxybiphenyl

Abstract

The Foundational Directive: From Elemental Composition to Molecular Formula

Before any detailed structural mapping can commence, we must first establish the fundamental atomic constitution of the target molecule. This is achieved through a combination of high-resolution mass spectrometry (HRMS) and, historically, elemental analysis.

The Power of High-Resolution Mass Spectrometry (HRMS)

While low-resolution mass spectrometry provides the nominal mass of a molecule, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm). This precision is the key to determining a unique molecular formula.

Causality of Experimental Choice: For an organic molecule like this compound, numerous combinations of Carbon, Hydrogen, and Oxygen could theoretically result in the same nominal mass. However, due to the slight mass differences between isotopes (e.g., ¹²C, ¹H, ¹⁶O), only one specific atomic combination will match the highly accurate mass measured by HRMS. This technique, therefore, provides a powerful and definitive filter for the correct molecular formula.

The expected molecular formula for this compound is C₁₆H₁₈O₂ .

| Parameter | Theoretical Value |

| Molecular Formula | C₁₆H₁₈O₂ |

| Monoisotopic Mass | 258.1307 u |

| Required Accuracy | < 5 ppm |

Experimental Protocol: HRMS via Electrospray Ionization (ESI)

-

Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a stock solution. Further dilute to a final concentration of ~1-10 µg/mL.

-

Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.

-

Ionization Mode: Analyze in both positive and negative ion modes. For this molecule, positive mode will likely show the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. Negative mode will show the deprotonated molecule [M-H]⁻.

-

Data Acquisition: Infuse the sample solution directly into the mass spectrometer. Acquire data over a relevant m/z range (e.g., 100-500 amu).

-

Analysis: Use the instrument's software to calculate the molecular formula for the observed accurate mass of the parent ion (e.g., [M-H]⁻ at m/z 257.1234). The software will generate a list of possible formulas within the specified mass tolerance. The correct formula must have a low ppm error and a chemically logical isotopic pattern.

Workflow for Foundational Analysis

Caption: Initial workflow from synthesized product to a confirmed molecular formula and purity.

Spectroscopic Interrogation: A Multi-faceted Approach

With the molecular formula C₁₆H₁₈O₂ established, we proceed to assemble the atomic puzzle. No single technique can provide the complete picture; therefore, we employ a synergistic suite of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful technique for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of ¹H and ¹³C atoms.

The ¹H NMR spectrum provides four key pieces of information: the number of unique proton environments (number of signals), the electronic environment of each proton (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (splitting pattern).

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.48 | d, J ≈ 8.8 Hz | 2H | H-2', H-6' | Aromatic protons ortho to the butoxy group, deshielded by the ether oxygen. |

| ~7.42 | d, J ≈ 8.4 Hz | 2H | H-2, H-6 | Aromatic protons ortho to the hydroxyl-bearing ring, coupled to H-3/H-5. |

| ~6.95 | d, J ≈ 8.8 Hz | 2H | H-3', H-5' | Aromatic protons meta to the butoxy group, coupled to H-2'/H-6'. |

| ~6.88 | d, J ≈ 8.4 Hz | 2H | H-3, H-5 | Aromatic protons meta to the hydroxyl group, shielded by the electron-donating OH group. |

| ~4.90 | s (broad) | 1H | -OH | The phenolic proton is typically a broad singlet and its chemical shift is concentration-dependent. |

| ~4.00 | t, J ≈ 6.5 Hz | 2H | -OCH₂- | Methylene protons adjacent to the ether oxygen, deshielded and split by the neighboring CH₂ group. |

| ~1.80 | sextet | 2H | -OCH₂CH₂- | Methylene protons of the butyl chain. |

| ~1.52 | sextet | 2H | -CH₂CH₃ | Methylene protons of the butyl chain. |

| ~0.98 | t, J ≈ 7.4 Hz | 3H | -CH₃ | Terminal methyl protons of the butyl chain. |

Note: Predictions are based on known substituent effects and data from similar compounds like 4-methoxybiphenyl and 4-hydroxybiphenyl.[3][4][5]

The ¹³C NMR spectrum reveals the number of unique carbon environments. The use of Distortionless Enhancement by Polarization Transfer (DEPT) experiments further allows for the differentiation of CH₃, CH₂, CH, and quaternary carbons.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~158.5 | C | C-4' (C-O) |

| ~155.0 | C | C-4 (C-OH) |

| ~133.5 | C | C-1' |

| ~132.0 | C | C-1 |

| ~128.5 | CH | C-2, C-6 |

| ~128.0 | CH | C-2', C-6' |

| ~116.0 | CH | C-3, C-5 |

| ~115.0 | CH | C-3', C-5' |

| ~68.0 | CH₂ | -OCH₂- |

| ~31.5 | CH₂ | -OCH₂CH₂- |

| ~19.5 | CH₂ | -CH₂CH₃ |

| ~14.0 | CH₃ | -CH₃ |

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (≥400 MHz).

-

¹H Acquisition: Acquire a standard one-pulse ¹H spectrum. Ensure proper shimming to obtain sharp peaks. Set the spectral width to cover the expected range (e.g., -1 to 12 ppm).

-

¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

2D NMR: Acquire standard COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) spectra to confirm connectivity and assignments.

-

Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak integration.

Caption: Systematic workflow for NMR data interpretation, from 1D spectra to 2D confirmation.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

While HRMS gives us the molecular formula, standard electron ionization (EI) mass spectrometry provides a fragmentation pattern. This pattern is a molecular fingerprint that results from the decomposition of the parent ion in the gas phase.

Expertise & Trustworthiness: The fragmentation pattern must be consistent with the proposed structure. Analyzing the mass differences between the parent ion and the major fragment ions allows us to deduce the presence of specific structural motifs, such as the butyl chain, and validate the overall connectivity.

Predicted EI Fragmentation Pattern:

| m/z | Proposed Fragment | Rationale |

| 258 | [C₁₆H₁₈O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 201 | [M - C₄H₉]⁺ | Loss of the butyl radical from the ether linkage (alpha-cleavage). |

| 170 | [C₁₂H₁₀O]⁺˙ | Cleavage of the ether bond, resulting in a 4-hydroxybiphenyl radical cation.[3] |

| 141 | [C₁₁H₉]⁺ | Further fragmentation of the biphenyl core. |

| 115 | [C₉H₇]⁺ | Further fragmentation of the biphenyl core. |

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to excite its vibrational modes (e.g., stretching, bending).

Expertise & Rationale: For this compound, the IR spectrum provides a quick and definitive check for the presence of the crucial hydroxyl (-OH) and ether (C-O-C) functionalities, distinguishing it from other potential isomers or precursors.

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3500 - 3200 | Strong, Broad | O-H Stretch | Phenolic -OH |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic C-H |

| 2960 - 2850 | Strong | C-H Stretch | Aliphatic C-H (Butoxy) |

| 1610, 1500 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1250 - 1200 | Strong | C-O Stretch | Aryl Ether & Phenol |

| 830 | Strong | C-H Bend (out-of-plane) | 1,4-disubstituted ring |

Note: Expected frequencies are based on standard IR correlation tables and data for related compounds like 4-methylbiphenyl and 4-hydroxybiphenyl.[3][6]

Holistic Structure Confirmation: Synthesizing the Data

The final and most critical step is the integration of all acquired data. Each piece of information acts as a check on the others, creating a self-validating system that leads to an unambiguous structural assignment.

The Convergence of Evidence:

-

HRMS provides the definitive molecular formula: C₁₆H₁₈O₂.

-

IR Spectroscopy confirms the presence of the key functional groups: a phenolic -OH and an aryl ether.

-

¹³C NMR shows 12 unique carbon signals (4 aliphatic, 8 aromatic), consistent with the molecular symmetry.

-

¹H NMR shows the characteristic signals for a 1,4-disubstituted phenolic ring, a 1,4-disubstituted alkoxy ring, and a full n-butoxy chain, with correct integrations and splitting patterns.

-

2D NMR (COSY & HSQC) confirms the connectivity between protons and carbons, definitively linking the -OCH₂ protons to the C-4' carbon and validating the spin systems within the butyl chain and aromatic rings.

-

MS Fragmentation shows the loss of a C₄H₉ unit, corroborating the presence of the butyl group.

Caption: Convergence of all analytical data to provide an unambiguous structural assignment.

By following this rigorous, multi-technique workflow, the chemical structure of this compound can be elucidated with the highest degree of scientific confidence, ensuring the integrity of any subsequent research or development activities.

References

-

AIP Publishing. (n.d.). Electronic Structure and Spectra of Biphenyl and Its Related Compound. The Journal of Chemical Physics. Retrieved from [Link]

-

SciSpace. (n.d.). The Molecular Structure of Biphenyl and some of its Derivatives. II. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Butoxybiphenyl. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Biphenyl. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). Basic structure of biphenyl and five FDA-approved drugs containing... Retrieved from [Link]

-

SciELO. (2018). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. Retrieved from [Link]

-

IJSDR. (2021). Biological deeds of Biphenyl derivatives - A short Review. Retrieved from [Link]

-

Beilstein-Institut. (n.d.). Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-coupling. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Hydroxybiphenyl. PubChem. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water. Retrieved from [Link]

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). Chitosan-Proline supported palladium (II) a green nanocatalyst for Suzuki cross-coupling reaction in water. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Palladium complex with functionalized β-cyclodextrin: a promising catalyst featured by recognition ability for Suzuki-Miyaura coupling reaction in water. Retrieved from [Link]

-

ResearchGate. (n.d.). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 4-hydroxybiphenyl.

-

National Institute of Standards and Technology. (n.d.). p-Hydroxybiphenyl. NIST WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 4-Cyano-4'-hydroxybiphenyl. NIST WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR spectrum of 4 4ʹ bis(4-carboxy methylene) biphenyl. Retrieved from [Link]

Sources

Unraveling the Molecular Blueprint: A Technical Guide to the Potential Mechanism of Action of 4-Butoxy-4'-hydroxybiphenyl

Introduction

In the landscape of contemporary drug discovery, the exploration of novel small molecules with therapeutic potential is a cornerstone of innovation. Among these, 4-Butoxy-4'-hydroxybiphenyl emerges as a compound of significant interest. Its chemical architecture, featuring a biphenyl core modified with a butoxy and a hydroxyl group, positions it as a candidate for interacting with a range of biological targets. While direct, comprehensive studies on this compound are nascent, a wealth of information on structurally analogous compounds provides a strong foundation for hypothesizing its mechanism of action. This technical guide synthesizes the available evidence, proposing potential molecular pathways and providing detailed experimental protocols for their validation. Our objective is to furnish researchers, scientists, and drug development professionals with a robust framework for investigating the therapeutic promise of this intriguing molecule.

The biphenyl scaffold is a privileged structure in medicinal chemistry, known to interact with various receptors and enzymes. The addition of a hydroxyl group, as seen in 4-hydroxybiphenyl, is known to confer activity at steroid hormone receptors, including both estrogen and androgen receptors[1]. Furthermore, the butoxy moiety can influence pharmacokinetic properties and receptor binding affinity. Preliminary data suggests that this compound exhibits cytotoxic effects against non-small cell lung cancer cells, with a reported IC50 value of approximately 8.54 µM[2]. This guide will delve into the most probable mechanisms underpinning these observations, focusing on its potential roles as an androgen receptor antagonist, an estrogen receptor modulator, and a pregnane X receptor (PXR) activator.

Hypothesized Mechanism 1: Androgen Receptor Antagonism

A compelling line of inquiry points towards this compound acting as an antagonist of the androgen receptor (AR). This hypothesis is supported by studies on derivatives of 4-butoxyphenol, where the related 4-phenoxyphenol scaffold has been identified as a novel core structure for potent AR antagonists[3]. These antagonists have demonstrated efficacy against both wild-type and mutated forms of the AR, which are often implicated in the development of castration-resistant prostate cancer[3]. The structural similarity of this compound to these compounds suggests it may adopt a similar binding mode within the AR ligand-binding pocket, thereby inhibiting the binding of endogenous androgens and subsequent downstream signaling.

Diagram: Proposed Signaling Pathway for Androgen Receptor Antagonism

Caption: Proposed mechanism of this compound as an AR antagonist.

Experimental Protocol: Androgen Receptor Competitive Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of this compound for the androgen receptor.

1. Materials:

- Recombinant human androgen receptor (full-length or ligand-binding domain).

- [³H]-Mibolerone (a high-affinity synthetic androgen).

- This compound.

- Unlabeled Dihydrotestosterone (DHT) as a positive control.

- Assay Buffer: Tris-HCl buffer containing protease inhibitors and glycerol.

- Scintillation fluid and vials.

- 96-well filter plates.

2. Procedure:

- Prepare a dilution series of this compound and DHT in the assay buffer.

- In a 96-well plate, add a fixed concentration of recombinant AR.

- Add the diluted test compounds or positive control to the wells.

- Add a fixed concentration of [³H]-Mibolerone to all wells.

- Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

- Transfer the contents of the wells to a filter plate and wash to separate bound from unbound radioligand.

- Allow the filters to dry, then add scintillation fluid to each well.

- Quantify the radioactivity in each well using a scintillation counter.

3. Data Analysis:

- Plot the percentage of [³H]-Mibolerone bound against the log concentration of the competitor.

- Determine the IC50 value (the concentration of the test compound that displaces 50% of the radioligand).

- Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Experimental Protocol: Prostate Cancer Cell Line Proliferation Assay

This protocol assesses the ability of this compound to inhibit the proliferation of androgen-dependent prostate cancer cells.

1. Materials:

- LNCaP human prostate adenocarcinoma cells.

- RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics.

- Charcoal-stripped FBS.

- This compound.

- Dihydrotestosterone (DHT).

- Bicalutamide (as a positive control AR antagonist).

- Cell proliferation reagent (e.g., MTT, WST-1).

- 96-well cell culture plates.

2. Procedure:

- Seed LNCaP cells in a 96-well plate in complete medium and allow them to attach overnight.

- Replace the medium with RPMI-1640 containing charcoal-stripped FBS to remove endogenous androgens.

- After 24 hours, treat the cells with a dilution series of this compound or bicalutamide in the presence of a fixed concentration of DHT (e.g., 1 nM).

- Include control wells with DHT alone and vehicle control.

- Incubate the cells for 72 hours.

- Add the cell proliferation reagent and incubate according to the manufacturer's instructions.

- Measure the absorbance at the appropriate wavelength using a plate reader.

3. Data Analysis:

- Calculate the percentage of cell proliferation relative to the DHT-only control.

- Plot the percentage of proliferation against the log concentration of the test compound.

- Determine the IC50 value for the inhibition of DHT-induced proliferation.

Hypothesized Mechanism 2: Estrogen Receptor Modulation

The core structure of this compound is 4-hydroxybiphenyl, a known estrogen receptor (ER) alpha agonist[1]. This suggests that the parent compound may also interact with estrogen receptors. However, the presence of the butoxy group could alter its activity, potentially conferring a selective estrogen receptor modulator (SERM) profile, similar to tamoxifen[4]. SERMs exhibit tissue-specific agonist or antagonist activity. For instance, a compound might act as an antagonist in breast tissue while acting as an agonist in bone. Investigating the interaction of this compound with both ERα and ERβ is therefore crucial.

Diagram: Potential Signaling Pathway for Estrogen Receptor Modulation

Caption: Hypothesized PXR activation pathway by this compound.

Experimental Protocol: PXR Activation Reporter Gene Assay

This assay determines if this compound can activate PXR and induce the transcription of a reporter gene.

1. Materials:

- A suitable host cell line (e.g., HepG2, Huh7).

- An expression vector for human PXR.

- A reporter plasmid containing a PXR response element (PXRE) upstream of a reporter gene (e.g., luciferase).

- A control plasmid for transfection normalization (e.g., β-galactosidase).

- Transfection reagent.

- This compound.

- Rifampicin (as a positive control PXR agonist).

- Luciferase assay reagent.

- 96-well cell culture plates.

2. Procedure:

- Co-transfect the host cells with the PXR expression vector, the PXRE-reporter plasmid, and the control plasmid.

- Plate the transfected cells in a 96-well plate.

- After 24 hours, treat the cells with a dilution series of this compound or rifampicin.

- Incubate for 24-48 hours.

- Lyse the cells and measure luciferase and β-galactosidase activity.

3. Data Analysis:

- Normalize the luciferase activity to the β-galactosidase activity to control for transfection efficiency.

- Calculate the fold induction of reporter gene activity relative to the vehicle control.

- Plot the fold induction against the log concentration of the test compound to determine the EC50.

Experimental Protocol: Cytotoxicity Assay on A549 Cells

This protocol confirms the cytotoxic activity of this compound on non-small cell lung cancer cells.

1. Materials:

- A549 human non-small cell lung cancer cells.

- F-12K Medium supplemented with FBS and antibiotics.

- This compound.

- Cisplatin (as a positive control).

- Cell viability reagent (e.g., CellTiter-Glo, resazurin).

- 96-well cell culture plates.

2. Procedure:

- Seed A549 cells in a 96-well plate and allow them to attach overnight.

- Treat the cells with a dilution series of this compound or cisplatin.

- Include a vehicle control.

- Incubate for 72 hours.

- Add the cell viability reagent and measure the signal according to the manufacturer's instructions.

3. Data Analysis:

- Calculate the percentage of cell viability relative to the vehicle control.

- Plot the percentage of viability against the log concentration of the test compound.

- Determine the IC50 value.

Quantitative Data Summary

| Compound | Assay | Cell Line/Target | IC50/EC50 | Reference |

| This compound | Cytotoxicity | A549 | ~8.54 µM | [2] |

| 4-Hydroxybiphenyl | Receptor Activity | ERα | Agonist | [1] |

| 4-Hydroxybiphenyl | Receptor Activity | AR | Antagonist | [1] |

Conclusion and Future Directions

The available evidence, primarily from structurally related compounds, strongly suggests that this compound possesses a multi-faceted mechanism of action. The most promising avenues for investigation are its potential as an androgen receptor antagonist, an estrogen receptor modulator, and a PXR activator contributing to its anticancer effects. The experimental protocols detailed in this guide provide a clear roadmap for elucidating these potential mechanisms.

Future research should focus on executing these assays to generate robust data on the binding affinities, functional activities, and cellular effects of this compound. Further investigation into its effects on a broader panel of cancer cell lines, as well as in vivo studies in relevant animal models, will be crucial in determining its therapeutic potential. Understanding the interplay between its endocrine-modulating and PXR-activating properties will be key to unlocking its full pharmacological profile and guiding its development as a potential therapeutic agent.

References

- 4-Butoxyphenol: A Versatile Scaffold for Medicinal Chemistry - Benchchem.

- This compound | CAS 108177-64-6 - Benchchem.

- 4-Hydroxybiphenyl | C12H10O | CID 7103 - PubChem.

- EP1727532B1 - Chemically stable compositions of 4-hydroxy tamoxifen - Google P

Sources

Strategic Synthesis of 4-Butoxy-4'-hydroxybiphenyl: Precursor Selection and Methodologies for Drug Discovery Professionals

An In-depth Technical Guide:

Introduction: The Value of the 4-Butoxy-4'-hydroxybiphenyl Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the biphenyl moiety serves as a privileged scaffold, forming the core of numerous therapeutic agents.[1][] The compound this compound is a particularly valuable synthetic intermediate, offering a strategic combination of structural features. The biphenyl core provides a rigid, well-defined three-dimensional structure for interaction with biological targets. The terminal hydroxyl group is a critical handle for further functionalization, allowing for the introduction of diverse pharmacophores through etherification, esterification, or other coupling reactions.[3] Concurrently, the butoxy group introduces a degree of lipophilicity, a key parameter that can significantly influence a molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties.[4]

This guide provides a comprehensive technical overview of the primary synthetic routes to this compound, with a focus on the critical evaluation and selection of precursors. We will delve into the mechanistic underpinnings of the key reactions, present detailed experimental protocols, and offer field-proven insights to empower researchers in their synthetic campaigns.

Retrosynthetic Analysis: Charting the Path to Synthesis

A robust synthetic strategy begins with a logical retrosynthetic analysis to identify the most efficient bond disconnections and, consequently, the most practical starting materials. For this compound, two primary disconnection approaches emerge, each centered on a cornerstone reaction in organic synthesis: the Palladium-catalyzed Suzuki-Miyaura coupling and the classical Williamson ether synthesis.

The choice between these pathways is not trivial; it dictates the availability of precursors, the complexity of the reaction setup, and the challenges associated with purification. The Suzuki-Miyaura coupling represents a convergent approach, building the central biphenyl C-C bond from two functionalized benzene rings. The Williamson ether synthesis is a linear approach, modifying a pre-existing biphenyl core.

Primary Synthetic Route: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly for the synthesis of biaryls.[5][6] Its advantages include mild reaction conditions, tolerance of a wide range of functional groups, and the general commercial availability of boronic acid precursors.[7] This route is often preferred for its high efficiency and selectivity, directly assembling the target molecule and minimizing the formation of difficult-to-separate byproducts.

The most strategically sound Suzuki-Miyaura approach involves the coupling of 4-Bromo-1-butoxybenzene with the commercially available 4-Hydroxyphenylboronic acid .[8][9] This pathway is advantageous because the boronic acid component is readily sourced, simplifying the overall synthetic effort.

Synthesis of Precursor A: 4-Bromo-1-butoxybenzene via Williamson Ether Synthesis

The first key precursor, 4-Bromo-1-butoxybenzene, is not commonly available and must be synthesized. The Williamson ether synthesis is the ideal method, proceeding via an SN2 mechanism where a phenoxide ion attacks a primary alkyl halide.[10][11][12]

Causality of Experimental Choices:

-

Base: Anhydrous potassium carbonate (K₂CO₃) is a cost-effective and moderately strong base, sufficient to deprotonate the weakly acidic 4-bromophenol to form the nucleophilic phenoxide. Its insolubility in some solvents can be overcome by using a polar aprotic solvent.

-

Solvent: N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction. It readily dissolves the organic reactants and effectively solvates the potassium cation, leaving the phenoxide anion highly reactive and available for nucleophilic attack.

-

Alkyl Halide: 1-Bromobutane is a primary alkyl halide, which is ideal for the SN2 reaction.[11] Using a secondary or tertiary halide would significantly increase the likelihood of the competing E2 elimination reaction.

Experimental Protocol: Synthesis of 4-Bromo-1-butoxybenzene

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| 4-Bromophenol | 173.01 | 10.0 g | 57.8 mmol | 1.0 |

| 1-Bromobutane | 137.02 | 9.5 g (6.7 mL) | 69.4 mmol | 1.2 |

| Potassium Carbonate | 138.21 | 11.9 g | 86.7 mmol | 1.5 |

| DMF (anhydrous) | - | 100 mL | - | - |

Procedure:

-

To a 250 mL round-bottomed flask equipped with a magnetic stir bar and reflux condenser, add 4-bromophenol (10.0 g, 57.8 mmol) and anhydrous potassium carbonate (11.9 g, 86.7 mmol).

-

Add 100 mL of anhydrous DMF to the flask under a nitrogen atmosphere.

-

Add 1-bromobutane (6.7 mL, 69.4 mmol) to the suspension via syringe.

-

Heat the reaction mixture to 70-80 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into 500 mL of cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with water (2 x 100 mL) followed by brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the residue by vacuum distillation or column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford 4-bromo-1-butoxybenzene as a clear oil.

Sourcing and Handling of Precursor B: 4-Hydroxyphenylboronic Acid

4-Hydroxyphenylboronic acid is a commercially available reagent from numerous chemical suppliers.[13][14][15]

Trustworthiness and Quality Control: A critical consideration when using arylboronic acids is their tendency to dehydrate and form cyclic trimeric anhydrides known as boroximes.[16] While the equilibrium between the boronic acid and boroxine is reversible in the presence of water, the presence of significant amounts of boroxine can lead to inconsistent reaction rates and lower yields. For this reason, it is crucial to:

-

Source high-purity (≥95%) 4-hydroxyphenylboronic acid.[9]

-

Store the reagent in a desiccator to protect it from atmospheric moisture, which can affect its stability and composition.

-

For demanding applications, recrystallization from water may be necessary to ensure the material is primarily in the monomeric acid form.[16]

The Coupling Reaction: Synthesis of this compound

With both precursors in hand, the final Suzuki-Miyaura coupling can be performed. The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.

The Catalytic Cycle Explained:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-bromo-1-butoxybenzene, forming a Pd(II) intermediate.

-

Transmetalation: The base activates the boronic acid, facilitating the transfer of the hydroxyphenyl group from boron to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the C-C bond of the biphenyl product and regenerating the active Pd(0) catalyst.[5][6]

Experimental Protocol: Suzuki-Miyaura Coupling

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| 4-Bromo-1-butoxybenzene | 229.12 | 5.0 g | 21.8 mmol | 1.0 |

| 4-Hydroxyphenylboronic acid | 137.94 | 3.6 g | 26.2 mmol | 1.2 |

| Pd(PPh₃)₄ | 1155.56 | 756 mg | 0.65 mmol | 0.03 (3 mol%) |

| Sodium Carbonate (Na₂CO₃) | 105.99 | 6.9 g | 65.4 mmol | 3.0 |

| Toluene / Ethanol / Water | - | 80 mL / 20 mL / 20 mL | - | - |

Procedure:

-

In a 250 mL three-neck flask, combine 4-bromo-1-butoxybenzene (5.0 g, 21.8 mmol), 4-hydroxyphenylboronic acid (3.6 g, 26.2 mmol), and sodium carbonate (6.9 g, 65.4 mmol).

-

Add the solvent mixture (Toluene: 80 mL, Ethanol: 20 mL, Water: 20 mL).

-

Degas the mixture by bubbling nitrogen or argon through the solution for 20-30 minutes. This step is critical to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (756 mg, 3 mol%), to the mixture under a positive pressure of nitrogen.[17]

-

Heat the reaction to reflux (approx. 85-90 °C) with vigorous stirring for 8-12 hours, or until TLC analysis indicates complete consumption of the starting bromide.

-

Cool the reaction to room temperature and dilute with 100 mL of ethyl acetate.

-

Transfer the mixture to a separatory funnel. Wash with water (100 mL) and then with brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

-

The resulting crude solid can be purified by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) to yield pure this compound.

Alternative Synthetic Route: Williamson Ether Synthesis on a Biphenyl Core

An alternative, though often less efficient, route is to form the ether linkage on a pre-formed biphenyl scaffold. This involves the mono-alkylation of 4,4'-dihydroxybiphenyl with a butyl halide.[18]

Core Challenge: Selectivity The primary drawback of this method is the lack of selectivity. The reaction can produce a statistical mixture of three compounds: unreacted 4,4'-dihydroxybiphenyl, the desired mono-ether (this compound), and the undesired di-ether (4,4'-dibutoxybiphenyl). Separating the desired mono-alkylated product from the starting material and the di-alkylated byproduct can be challenging and often leads to lower isolated yields.

Controlling for Mono-alkylation: To favor the formation of the mono-ether, a sub-stoichiometric amount of the alkylating agent (e.g., 0.8-0.9 equivalents of 1-bromobutane) is typically used. This ensures that the dihydroxybiphenyl is always in excess, statistically reducing the chance of a second alkylation event. However, this strategy inherently means that a significant portion of the starting material will remain unreacted, necessitating a robust purification step.

Purification and Characterization

Regardless of the synthetic route chosen, rigorous purification and characterization are essential to validate the identity and purity of the final product.

-

Purification:

-

Column Chromatography: This is the most common method for purifying products from both Suzuki couplings and Williamson ether syntheses. A silica gel stationary phase with a mobile phase gradient of hexane and ethyl acetate is typically effective. The less polar di-butylated byproduct will elute first, followed by the desired mono-butylated product, and finally the more polar dihydroxy starting material.

-

Recrystallization: If the crude product is obtained as a solid with reasonable purity, recrystallization can be a highly effective final purification step to obtain material of high crystalline quality.

-

-

Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation. Key signals to identify include the aromatic protons of the two distinct rings, the triplet and subsequent multiplets of the butoxy chain, and the broad singlet of the phenolic -OH proton.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight of the compound, corroborating the successful synthesis.

-

Infrared (IR) Spectroscopy: Will show a characteristic broad O-H stretch for the hydroxyl group (around 3200-3500 cm⁻¹) and C-O stretching frequencies for the ether linkage.

-

Conclusion: Strategic Precursor Selection for Optimal Outcomes

For the synthesis of this compound, the choice of precursors and the corresponding synthetic strategy directly impacts efficiency, yield, and purity.

-

The Suzuki-Miyaura coupling of 4-bromo-1-butoxybenzene and 4-hydroxyphenylboronic acid stands out as the superior methodology. It is a convergent and highly selective route that simplifies purification and consistently delivers high yields of the desired product. The requirement to first synthesize the 4-bromo-1-butoxybenzene precursor is a minor drawback compared to the significant advantages of the coupling reaction itself.

-

The Williamson ether synthesis on 4,4'-dihydroxybiphenyl, while mechanistically simple, is hampered by a fundamental lack of selectivity, leading to a mixture of products that complicates purification and reduces the overall yield of the target compound.

For researchers and drug development professionals requiring reliable access to high-purity this compound, the Suzuki-Miyaura pathway represents the most robust and strategically sound approach.

References

- Semantic Scholar. (n.d.). Synthesis of 4′-hydroxy-4-biphenylcarboxylic acid.

- Google Patents. (n.d.). US5847234A - Process for the preparation of 4-hydroxybiphenyl.

- Google Patents. (n.d.). USRE33779E - Preparation process of 4,4-dihydroxybiphenyl.

- Organic Syntheses. (n.d.). 4.

- ResearchGate. (n.d.). Pure hybrid nanofibers made of 4,4 ′ -bis(triethoxysilyl)-1,1 ′ -biphenyl and the way of their production.

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

- PubMed Central. (n.d.). Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase.

-

PubChem. (n.d.). 4-Hydroxybiphenyl. Retrieved from [Link]

-

Journal of the American Chemical Society. (2022). An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. Retrieved from [Link]

- PubMed Central. (n.d.). The purification and characterization of 4-ethylphenol methylenehydroxylase, a flavocytochrome from Pseudomonas putida JD1.

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of Polymer-Bound 4-Acetoxy-3-phenylbenzaldehyde Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). JP2002047292A - Process for producing phenylboronic acids and triphenylboroxines.

-

ResearchGate. (n.d.). Reactions for Suzuki-Miyaura cross coupling of 11a. Retrieved from [Link]

-

Drug Discovery Chemistry. (2025). APRIL 14 - 17, 2025. Retrieved from [Link]

-

YouTube. (2018). Williamson Ether Synthesis. Retrieved from [Link]

-

ChemRxiv. (n.d.). Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates. Retrieved from [Link]

-

MDPI. (n.d.). Purification and Biochemical Characterization of Polyphenol Oxidase from Falcaria vulgaris Bernh. Retrieved from [Link]

-

Astex Pharmaceuticals. (2018). Organic synthesis provides opportunities to transform drug discovery. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

-

Wiley-VCH. (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4-phenyl-1-butene. Retrieved from [Link]

-

PubMed. (n.d.). Purification and characterization of the aromatic desulfinase, 2-(2'-hydroxyphenyl)benzenesulfinate desulfinase. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-4'-hydroxybiphenyl. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides Using. Retrieved from [Link]

- Google Patents. (n.d.). US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

-

Optima Chemical. (n.d.). Boronic Acid Manufacturer and Distributor. Retrieved from [Link]

-

YouTube. (2021). How to make BROMOBENZENE. Retrieved from [Link]

Sources

- 1. astx.com [astx.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. chemimpex.com [chemimpex.com]

- 8. researchgate.net [researchgate.net]

- 9. 4-Hydroxyphenylboronic acid = 95.0 71597-85-8 [sigmaaldrich.com]

- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. m.youtube.com [m.youtube.com]

- 13. 71597-85-8|4-Hydroxyphenylboronic acid|BLD Pharm [bldpharm.com]

- 14. 4-Hydroxyphenylboronic Acid | 71597-85-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 15. Boronic Acid Manufacturer and Distributor | Custom Chemical Manufacturer - Toll Manufacturing | Optima Chem [optimachem.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. rsc.org [rsc.org]

- 18. USRE33779E - Preparation process of 4,4-dihydroxybiphenyl - Google Patents [patents.google.com]

Methodological & Application

Application Note: HPLC Method Development for 4-Butoxy-4'-hydroxybiphenyl

Abstract & Scope

This technical guide details the development and validation of a High-Performance Liquid Chromatography (HPLC) protocol for the quantification of 4-Butoxy-4'-hydroxybiphenyl (CAS: 108177-64-6), a critical mesogenic intermediate used in liquid crystal synthesis and pharmaceutical research.

Given the compound's high lipophilicity (LogP ~4.8) and ionizable phenolic moiety (pKa ~9.5), standard reversed-phase methods often suffer from peak tailing or excessive retention. This protocol utilizes a C18 stationary phase with an acidified mobile phase to ensure peak symmetry, reproducibility, and high resolution from synthetic impurities.

Chemical Profile & Method Strategy

Physicochemical Properties

Understanding the analyte is the first step in method design.

-

Structure: A biphenyl core with a hydrophobic butoxy tail and a polar, acidic hydroxyl head.

-

LogP (Octanol/Water Partition): ~4.8. Implication: The molecule is highly hydrophobic. It will retain strongly on C18 columns, requiring high organic solvent strength for elution.

-

pKa (Acidic): ~9.5 (Phenolic -OH). Implication: At neutral pH, the compound remains largely unionized (neutral). However, to prevent interaction with residual silanols on the silica support (which causes tailing), the mobile phase should be acidified (pH < 4).

-

UV Absorption: Biphenyl conjugation typically exhibits maxima near 260–290 nm.

Method Development Logic

The following decision matrix explains the experimental choices:

| Parameter | Selection | Scientific Rationale |

| Column | C18 (Octadecylsilane) | Provides necessary hydrophobic interaction for retention. A high-carbon load column is preferred for stability. |

| Mobile Phase | Acetonitrile / Water | Acetonitrile (ACN) is chosen over Methanol due to its lower viscosity (lower backpressure) and stronger elution power for high-LogP compounds. |

| Modifier | 0.1% Phosphoric Acid | Lowers pH to ~2.5, keeping the phenol fully protonated (neutral) and suppressing silanol ionization on the column, ensuring sharp peaks. |

| Mode | Gradient Elution | Essential to elute the highly retained parent peak within a reasonable timeframe while separating potential polar synthesis intermediates. |

Experimental Protocol

Reagents & Instrumentation

-

Instrumentation: HPLC System with Binary Pump, Autosampler, Column Oven, and Diode Array Detector (DAD) or Variable Wavelength Detector (VUV).

-

Reagents:

Chromatographic Conditions

| Parameter | Setting |

| Column | Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent |

| Flow Rate | 1.0 mL/min |

| Temperature | 30°C (Controlled) |

| Injection Volume | 10 µL |

| Detection | UV at 280 nm (Reference: 360 nm) |

| Run Time | 20 Minutes |

Gradient Program

Rationale: Start at 50% organic to prevent precipitation of the lipophilic sample, ramping to 95% to elute the main peak.

| Time (min) | % Mobile Phase A (0.1% H3PO4 in Water) | % Mobile Phase B (Acetonitrile) |

| 0.0 | 50 | 50 |

| 12.0 | 5 | 95 |

| 15.0 | 5 | 95 |

| 15.1 | 50 | 50 |

| 20.0 | 50 | 50 (Re-equilibration) |

Standard Preparation

Stock Solution (1.0 mg/mL):

-

Weigh 10.0 mg of this compound.

-

Transfer to a 10 mL volumetric flask.

-

Dissolve in 100% Acetonitrile . (Note: Do not use water for the initial dissolution due to poor solubility).

-

Sonicate for 5 minutes to ensure complete dissolution.

Working Standard (100 µg/mL):

-

Pipette 1.0 mL of Stock Solution into a 10 mL flask.

-

Dilute to volume with Acetonitrile:Water (80:20 v/v) .

-

Critical: The diluent must match the initial mobile phase strength closely but remain high enough in organic content to prevent precipitation.

-

Workflow Visualization

The following diagram illustrates the logical flow of the analytical procedure, from sample preparation to data processing.

Caption: Step-by-step analytical workflow ensuring solubility and precise quantification.

Results & Discussion

Chromatographic Performance

Under the described conditions, this compound typically elutes between 8.5 and 10.0 minutes .

-

Tailing Factor (Tf): Should be < 1.5. If tailing occurs, ensure the mobile phase pH is sufficiently acidic (pH ~2.5).

-

Resolution (Rs): > 2.0 between the main peak and any synthesis precursors (e.g., 4,4'-dihydroxybiphenyl).

Troubleshooting Guide

Common issues encountered with lipophilic phenols and their remedies:

| Observation | Root Cause | Corrective Action |

| Peak Tailing | Silanol interaction | Ensure Mobile Phase A contains 0.1% H3PO4 or TFA. |

| Broad Peaks | Sample solvent too strong | Match sample diluent closer to initial gradient conditions (e.g., reduce ACN in diluent to 60-70% if solubility permits). |

| Pressure High | Precipitation in column | Ensure the gradient does not drop to 0% organic too quickly; wash column with 100% ACN post-run. |

| Ghost Peaks | Carryover | Lipophilic compounds stick to injector seals. Use a needle wash of 100% ACN or IPA. |

Method Validation Strategy (ICH Q2)

To ensure this method is "Trustworthy" for regulatory submission, validate according to ICH Q2(R1) guidelines.

-

Specificity: Inject blank, placebo, and known impurities. Ensure no interference at the retention time of the analyte.

-

Linearity: Prepare 5 concentrations ranging from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Correlation coefficient (R²) must be ≥ 0.999.[2]

-

Precision:

-

Repeatability: 6 injections of the 100% standard. RSD should be ≤ 2.0%.[2]

-

Intermediate Precision: Different days/analysts.

-

-

Accuracy (Recovery): Spike samples at 80%, 100%, and 120% levels. Recovery range: 98.0% – 102.0%.[2]

-

LOD/LOQ: Determine based on Signal-to-Noise (S/N) ratios of 3:1 and 10:1, respectively.

References

-

BenchChem. (2025).[2] this compound Product Description & Applications. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 249799, 4-Butoxybiphenyl. Retrieved from

-

International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from

-

Thermo Fisher Scientific. (2023). Gradient HPLC Method for Analysis of Beer Polyphenols (Application Note). Retrieved from

-

ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of biphenyl derivatives. Retrieved from

Sources

GC-MS analysis of 4-Butoxy-4'-hydroxybiphenyl impurities.

Application Note: High-Resolution GC-MS Profiling of Impurities in 4-Butoxy-4'-hydroxybiphenyl

Executive Summary

This compound (CAS 108177-64-6) is a critical intermediate in the synthesis of advanced liquid crystalline materials and a pharmacophore in drug discovery, specifically targeting the Pregnane X Receptor (PXR). Its purity is paramount; in liquid crystals, trace impurities destabilize the mesophase, while in pharmaceutical applications, isomeric and alkylated byproducts pose genotoxic risks.

This application note details a validated Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the quantitation of impurities in this compound. Unlike standard HPLC methods, this protocol utilizes silylation derivatization to enhance the volatility of phenolic contaminants, ensuring high-resolution separation of the unreacted starting material (4,4'-Biphenol) and the over-alkylated byproduct (4,4'-Dibutoxybiphenyl).

Chemical Context & Impurity Profile

To design a robust analytical method, one must understand the genesis of the impurities. The target molecule is typically synthesized via the mono-alkylation of 4,4'-biphenol using butyl bromide or butyl iodide under basic conditions.

The Critical Separation Challenge: The reaction mixture inherently produces a statistical distribution of products. The analytical method must resolve three distinct species:

-

4,4'-Biphenol (Starting Material): Highly polar, tends to tail on non-polar columns.

-

This compound (Target): Semi-polar.

-

4,4'-Dibutoxybiphenyl (Over-alkylated Byproduct): Non-polar, elutes differently than phenolic species.

Figure 1: Synthesis Pathway and Impurity Genesis

Caption: Reaction scheme showing the origin of critical impurities. The method must resolve the target from both the under-reacted precursor and over-reacted byproduct.

Method Development Strategy

Why Derivatization?

Direct injection of phenolic biphenyls leads to peak tailing and adsorption in the GC inlet due to hydrogen bonding with active silanol sites. This compromises the Limit of Quantitation (LOQ).

-

Solution: Silylation using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS.

-

Mechanism: Replaces the active protic hydrogen of the phenol group with a trimethylsilyl (TMS) group.

-

Target (Mono-OH)

Mono-TMS derivative. -

Impurity (Di-OH)

Bis-TMS derivative. -

Impurity (No-OH)

No reaction (remains intact).

-

Instrument Selection

-

Detector: Single Quadrupole MS in SIM/Scan mode . SIM (Selected Ion Monitoring) tracks specific ions for trace impurities, while Scan provides spectral confirmation.

-

Column: Agilent HP-5ms Ultra Inert (or equivalent). The 5% phenyl phase offers the necessary selectivity for aromatic isomers.

Experimental Protocol

Reagents and Standards

-

Solvent: Pyridine (Anhydrous, 99.8%) – Acts as both solvent and acid scavenger.

-

Derivatizing Agent: BSTFA + 1% TMCS (Sigma-Aldrich).

-

Internal Standard (IS): 4-Phenylphenol-d9 or Anthracene-d10 (100 µg/mL in Pyridine).

Sample Preparation Workflow

Caution: Perform all steps in a fume hood. Derivatizing agents are moisture-sensitive.[1]

-

Weighing: Accurately weigh 10.0 mg of the sample into a 2 mL GC crimp vial.

-

Dissolution: Add 900 µL of Anhydrous Pyridine. Vortex until fully dissolved.

-

IS Addition: Add 100 µL of Internal Standard solution.

-

Derivatization: Add 100 µL of BSTFA + 1% TMCS. Cap immediately.

-

Incubation: Heat the vial at 70°C for 30 minutes in a dry block heater.

-

Note: Heat ensures complete silylation of the sterically hindered biphenyl core.

-

-

Cooling: Allow to cool to room temperature. Transfer to autosampler.

Figure 2: Analytical Workflow

Caption: Step-by-step derivatization and analysis workflow ensuring moisture-free processing.

GC-MS Parameters

| Parameter | Setting | Rationale |

| Inlet Temperature | 280°C | Ensures rapid volatilization of high-boiling biphenyls. |

| Injection Mode | Split (10:1) | Prevents column overload; adjust to Splitless for trace (<0.05%) analysis. |

| Carrier Gas | Helium, 1.2 mL/min | Constant flow for stable retention times. |

| Column | HP-5ms UI (30m x 0.25mm x 0.25µm) | Standard non-polar phase for aromatic separation. |

| Oven Program | 100°C (1 min) | Fast ramp to elute heavy impurities; hold at 300°C cleans the column. |

| Transfer Line | 290°C | Prevents condensation of heavy derivatives. |

| MS Source/Quad | 230°C / 150°C | Standard EI source temperatures. |

| Mass Range | 50–500 m/z | Covers all molecular ions and TMS fragments. |

Data Analysis & Validation

Identification Strategy

Impurities are identified by their specific Mass-to-Charge (m/z) ratios. The TMS group adds 72 amu per hydroxyl group.

| Compound | Native MW | Derivative | Deriv.[1][2][3] MW | Quant Ion (m/z) | Ref Ion (m/z) |

| 4,4'-Biphenol | 186 | Bis-TMS | 330 | 330 | 315, 73 |

| Target Analyte | 242 | Mono-TMS | 314 | 314 | 299, 73 |

| Dibutoxybiphenyl | 298 | None | 298 | 298 | 242, 186 |

-

Note: The "M-15" peak (loss of methyl from TMS) is often the base peak for TMS derivatives (e.g., m/z 299 for the target).

System Suitability Criteria

Before running unknown samples, inject the System Suitability Solution (mixture of Target + 0.5% Biphenol + 0.5% Dibutoxybiphenyl).

-

Resolution (Rs): > 2.0 between Target and 4,4'-Dibutoxybiphenyl.

-

Tailing Factor: < 1.5 for the Target peak (indicates successful derivatization).

-

Signal-to-Noise: > 10:1 for the 4,4'-Biphenol peak at 0.05% concentration.

References

-

BenchChem. (2025).[4] this compound | CAS 108177-64-6.[3] Retrieved from

-

Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC). Retrieved from

-

PubChem. (n.d.). 4,4'-Biphenol Compound Summary. Retrieved from

-

Journal of Food and Drug Analysis. (2008). Chemical derivatization for the analysis of drugs by GC-MS. Retrieved from

Sources

Application Note: Optimized Strategies for Suzuki-Miyaura Cross-Coupling in Biphenyl Synthesis

Introduction & Scope

The Suzuki-Miyaura cross-coupling reaction is the premier method for synthesizing biphenyl scaffolds, a structural motif ubiquitous in pharmaceuticals (e.g., Valsartan, Telmisartan) and organic materials (OLEDs). Unlike Stille or Negishi couplings, the Suzuki reaction utilizes low-toxicity organoboron reagents and tolerates a wide array of functional groups.

However, reproducibility often suffers due to overlooked mechanistic nuances—specifically oxygen sensitivity during the active catalyst generation and the "poisoning" of palladium species. This guide provides two distinct protocols:

-

Protocol A (Standard): A robust method for activated aryl bromides/iodides.

-

Protocol B (Advanced): A high-performance method using Buchwald precatalysts for aryl chlorides and sterically hindered systems.

Mechanistic Foundation

To troubleshoot effectively, one must visualize the catalytic cycle. The reaction proceeds through three distinct phases.[1][2][3] Failure usually occurs at the Oxidative Addition step (due to deactivated substrates) or the Transmetallation step (due to improper base selection).

Figure 1: The Catalytic Cycle

The diagram below illustrates the Pd(0)/Pd(II) cycle.[2][3][4] Note that the active species is the 14-electron Pd(0)L2, which must be generated in situ.

Caption: The Suzuki-Miyaura catalytic cycle showing the critical role of base activation prior to transmetallation.

Critical Parameter Optimization

Before beginning, select conditions based on your substrate's electronic and steric profile.

Table 1: Base & Solvent Selection Matrix

| Parameter | Option | Best Use Case | Mechanistic Insight |

| Base | Na₂CO₃ / K₂CO₃ | Standard substrates | Weak enough to prevent side reactions; strong enough to activate boronic acid. |

| K₃PO₃ | Sterically hindered | Higher solubility in organic/water mixes; crucial for bulky couplings. | |

| CsF | Labile protecting groups | Anhydrous conditions; avoids hydrolysis of esters/nitriles. | |

| Solvent | DME / Water (2:1) | General Purpose | Excellent solubility for both organic halides and inorganic bases. |

| Toluene / Water | High Temperature | Allows heating >100°C for sluggish substrates. | |

| 1,4-Dioxane | Anhydrous protocols | Used with CsF for water-sensitive substrates. |

Experimental Protocols

Protocol A: The "Workhorse" Method (Standard)

Target: Synthesis of 4-phenyltoluene. Applicability: Aryl bromides, Aryl iodides.[2][5][6] Not suitable for Aryl chlorides.

Reagents:

-

4-Bromotoluene (1.0 equiv, 1.0 mmol)

-

Phenylboronic acid (1.2 equiv, 1.2 mmol)

-

Catalyst: Pd(PPh₃)₄ (Tetrakis, 3-5 mol%)

-

Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)

-

Solvent: 1,2-Dimethoxyethane (DME)

Step-by-Step Procedure:

-

Degassing (CRITICAL): Dissolve 4-bromotoluene and phenylboronic acid in DME (10 mL) in a round-bottom flask. Sparge with Argon for 15 minutes.

-

Why? Oxygen oxidizes Pd(0) to inactive Pd(II) oxides and promotes homocoupling of the boronic acid.

-

-

Catalyst Addition: Under a counter-flow of Argon, add Pd(PPh₃)₄ (58 mg, 0.05 mmol). The solution should turn yellow/orange.

-

Base Addition: Add the degassed 2M Na₂CO₃ solution (1 mL) via syringe.

-

Reaction: Heat to reflux (85°C) for 4-12 hours. Monitor via TLC.

-

Self-Validation: The reaction mixture often darkens to black (Pd black precipitation) after the reaction is complete. Early precipitation indicates catalyst death (see Troubleshooting).

-

-

Workup: Cool to RT. Dilute with diethyl ether, wash with water and brine. Dry over MgSO₄.

Protocol B: The "Universal" Method (Advanced)

Target: Coupling of sterically hindered Aryl Chlorides. Applicability: Aryl chlorides, ortho-substituted substrates, electron-rich halides.

Reagents:

-

Aryl Chloride (1.0 mmol)

-

Boronic Acid (1.5 equiv)

-

Catalyst: XPhos Pd G3 or SPhos Pd G3 (1-2 mol%)

-

Alternative: Pd(OAc)₂ + SPhos (1:2 ratio).

-

-

Base: K₃PO₄ (2.0 equiv, finely ground solid or 0.5M aq)

-

Solvent: THF or Toluene/Water (10:1)

Step-by-Step Procedure:

-

Setup: In a glovebox or under strict Schlenk conditions, charge a vial with the Aryl Chloride, Boronic Acid, K₃PO₄, and the Precatalyst (e.g., XPhos Pd G3).

-

Expertise: G3 precatalysts contain a built-in amine base that reduces Pd(II) to Pd(0) inside the cycle, ensuring an exact 1:1 ligand-to-metal ratio.

-

-

Solvent: Add degassed solvent (THF/Water).

-

Reaction: Seal the vial and heat to 40°C (for activated chlorides) or 80°C (for deactivated/hindered).

-

Completion: Reaction is typically complete in <1 hour due to the high turnover frequency (TOF) of bulky phosphine ligands.

Workflow Visualization

The following diagram outlines the logical flow for Protocol B, including decision points for purification.

Figure 2: Advanced Coupling Workflow

Caption: Decision workflow for high-difficulty Suzuki couplings using Buchwald-type ligands.

Troubleshooting & Self-Validation System

Use this matrix to validate your experiment in real-time.

| Observation | Diagnosis | Corrective Action |

| Immediate Black Precipitate | "Pd Black" formation. The catalyst decomposed before entering the cycle. | Ligand concentration is too low or oxygen was present. Add excess ligand (PPh₃) or degas more thoroughly. |

| No Reaction (Starting Material Remains) | Oxidative addition failed. | Switch from Pd(PPh₃)₄ to electron-rich, bulky ligands (SPhos, XPhos) or switch solvent to high-boiling Toluene. |

| Homocoupling (Ar-Ar) | Oxygen contamination. | Oxygen promotes dimerization of the boronic acid. rigorous degassing is required. |

| Protodeboronation (Ar-H) | Hydrolysis of boronic acid. | Base is too strong or water content is too high. Switch to anhydrous conditions (Dioxane/CsF). |

Safety Considerations

-

Palladium: Heavy metal toxicity. Dispose of all Pd waste in designated heavy metal containers.

-

Boronic Acids: Generally low toxicity, but handle with gloves.

-

Solvents: DME is a suspected teratogen; handle in a fume hood.

References

-

Suzuki, A. (2010).[7][8] Cross-Coupling Reactions of Organoboranes: An Easy Way for Carbon-Carbon Bonding (Nobel Lecture). NobelPrize.org.[8]

-

Miyaura, N., & Suzuki, A. (1995).[2][5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[5][9]

-

Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005).[4][10] Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.[10]

-

Sigma-Aldrich. (n.d.). Buchwald Phosphine Ligands for Cross Coupling.

Sources

- 1. wwjmrd.com [wwjmrd.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. chemistnotes.com [chemistnotes.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. N. Miyaura and A. Suzuki, “Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds,” Che- mical Reviews, Vol. 95, No. 7, 1995, pp. 2457-2483. - References - Scientific Research Publishing [scirp.org]

- 6. nobelprize.org [nobelprize.org]

- 7. vancouver.ca.emb-japan.go.jp [vancouver.ca.emb-japan.go.jp]

- 8. nobelprize.org [nobelprize.org]

- 9. N. Miyaura and A. Suzuki, “Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds,” Chemical Reviews, Vol. 95, No. 7, 1995, pp. 2457-2483. - References - Scientific Research Publishing [scirp.org]

- 10. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: 4-Butoxy-4'-hydroxybiphenyl as a Mesogenic Building Block for Advanced Materials

[1][2]

Abstract

This application note details the utility of 4-Butoxy-4'-hydroxybiphenyl (BHBP) as a critical intermediate in the synthesis of high-performance Liquid Crystalline Epoxy Resins (LCERs) and side-chain liquid crystal polymers.[1][2] Unlike standard bisphenol-A based resins, materials derived from BHBP feature a rigid biphenyl mesogen combined with a flexible butoxy tail.[1][2] This unique architecture facilitates self-assembly into ordered domains (smectic/nematic phases), significantly enhancing thermal conductivity and fracture toughness .[1][2] This guide provides optimized protocols for the synthesis of BHBP, its conversion into glycidyl derivatives, and its integration into thermal management networks for electronic packaging.[1][2]

Introduction: The Mesogenic Advantage

In the field of electronic packaging and high-voltage insulation, heat dissipation is a limiting factor.[1][2] Standard amorphous epoxy resins act as thermal insulators (approx.[1][2] 0.2 W/m[1][2]·K) due to phonon scattering within their disordered networks.[1][2]

This compound serves as a "mesogenic unit"—a structural building block that induces liquid crystalline order.[1][2]

-

The Biphenyl Core: Provides a rigid, rod-like structure that facilitates

- -

The Butoxy Tail: The C4-alkoxy chain acts as a flexible spacer.[1][2] It lowers the melting point of the rigid core to a processable range and creates the necessary anisotropy (directionality) required for liquid crystal phase formation (typically Smectic phases).[1][2]

-

The Hydroxyl Head: A reactive handle for functionalization (e.g., glycidylation, acrylation).[1][2]

Experimental Protocols

Protocol A: Selective Synthesis of this compound

Objective: To synthesize the mono-etherified biphenol while minimizing the formation of the di-substituted byproduct (4,4'-dibutoxybiphenyl).

Reagents:

Workflow:

-

Dissolution: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 4,4'-Biphenol (1.0 eq) and

(1.2 eq) in Acetone. -

Addition: Heat the mixture to reflux. Add 1-Bromobutane (0.8 eq) dropwise over 60 minutes.

-

Reflux: Stir at reflux for 12-24 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).[1][2]

-

Work-up:

-

Purification (Critical):

-

Wash the crude solid with dilute NaOH.[1][2] The unreacted biphenol and the product (BHBP) will dissolve (as phenoxides), while the neutral di-butoxy byproduct remains insoluble.[1][2] Filter the di-product out.

-

Acidify the filtrate with HCl to precipitate the phenols.[1][2]

-

Recrystallize from Ethanol/Water to separate the pure BHBP from the more soluble unreacted biphenol.[1][2]

-

Characterization Targets:

-

Melting Point: ~120–125 °C (Dependent on polymorph; verify experimentally).

-

1H NMR (DMSO-d6): Look for the characteristic triplet of the terminal methyl (butoxy) at ~0.9 ppm and the distinct aromatic doublets of the asymmetric biphenyl core.[1][2]

Protocol B: Functionalization to LC Epoxy Monomer (Glycidylation)

Objective: Convert BHBP into 4-Butoxy-4'-diglycidyl ether biphenyl (or similar mono-glycidyl variants depending on stoichiometry) for resin curing.

Reagents:

Workflow:

-

Coupling: Dissolve BHBP in excess epichlorohydrin (10 eq). Add catalyst (1 mol%).[1][2]

-

Ring Closure: Heat to 80°C. Add NaOH solution dropwise over 2 hours with vigorous stirring.

-

Separation: Wash the organic phase with water to remove salts.[1][2] Distill off excess epichlorohydrin.[1][2]

-

Crystallization: Recrystallize the resulting epoxy monomer from isopropanol.

Visualization of Chemical Logic[1][2]

The following diagram illustrates the synthesis pathway and the structural logic governing the material's properties.

Caption: Synthesis workflow of BHBP and its translation into functional material properties (Thermal Conductivity & Toughness).

Data Summary: Physical & Thermal Properties[1][2][4][5][6]

The following table summarizes typical properties expected for the intermediate and the final cured resin (when cured with a diamine hardener like DDM).

| Property | Value / Range | Note |

| Molecular Formula | BHBP Intermediate | |

| Molecular Weight | 242.31 g/mol | - |

| Melting Point (BHBP) | ~120 - 125 °C | Experimental verification required |

| Resin Phase Behavior | Nematic / Smectic | LC phase often appears at 130-160°C in cured networks |

| Thermal Conductivity | 0.4 - 0.9 W/m[1][2]·K | Cured LC Epoxy (vs 0.2 for standard epoxy) |

| Fracture Toughness ( | 1.5 - 2.0 | Enhanced by LC domain crack deflection |

Safety & Handling (MSDS Summary)

-

Skin/Eye Contact: BHBP is a phenol derivative.[1][2] It can cause severe skin irritation and eye damage.[1][2] Wear nitrile gloves and safety goggles.[1][2]

-

Inhalation: Dust may irritate the respiratory tract.[1][2] Use local exhaust ventilation.[1][2]

-

Reactivity: Stable under normal conditions but incompatible with strong oxidizing agents and acid chlorides.[1][2]

-